Antibacterial agent 28

MRSA Antibacterial MIC

Researchers need membrane-active MRSA agents that overcome resistance to β-lactams and glycopeptides. Antibacterial agent 28 (compound 5i) is a synthetic honokiol-derived amphiphile with validated in vivo efficacy. - **Superior potency**: MIC 0.5-2 μg/mL against MRSA (8-32x improvement over honokiol’s 16 μg/mL) - **Distinct mechanism**: Rapid bacterial membrane disruption with low resistance frequency - **Ready-to-use**: Positive control for anti-biofilm assays (MBIC 3.125 μg/mL vs. S. epidermidis) and murine sepsis models

Molecular Formula C40H64Br2N4O4
Molecular Weight 824.8 g/mol
Cat. No. B15496000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 28
Molecular FormulaC40H64Br2N4O4
Molecular Weight824.8 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C[N+](C)(C)CCCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OCCC[N+](C)(C)CC(=O)NCCCC)CC=C.[Br-].[Br-]
InChIInChI=1S/C40H62N4O4.2BrH/c1-9-13-23-41-39(45)31-43(5,6)25-15-27-47-37-22-20-34(30-35(37)18-12-4)36-29-33(17-11-3)19-21-38(36)48-28-16-26-44(7,8)32-40(46)42-24-14-10-2;;/h11-12,19-22,29-30H,3-4,9-10,13-18,23-28,31-32H2,1-2,5-8H3;2*1H
InChIKeySUZFGCSEDBAIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 5i: Preclinical MRSA Candidate Overview


Antibacterial agent 28, designated as compound 5i in the primary literature, is a synthetic honokiol-derived amphiphile (CAS 2673185-41-4, C40H64Br2N4O4, MW 824.77 g/mol) designed to mimic cationic antimicrobial peptides [1]. It functions as a membrane-active antibacterial agent with demonstrated in vitro and in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound is intended for research use in preclinical anti-infective discovery and development [1].

Why Substitution with Honokiol or Standard Antibiotics Fails


Substitution of Antibacterial agent 28 with its natural precursor honokiol or standard-of-care antibiotics like vancomycin or methicillin is not scientifically justifiable due to fundamental differences in potency, mechanism, and resistance profile. While honokiol exhibits an MIC of 16 μg/mL against MRSA, Antibacterial agent 28 demonstrates an 8- to 32-fold improvement in potency (MIC 0.5–2 μg/mL) [1][2]. Furthermore, its mechanism of action—disruption of bacterial cell membranes—is distinct from that of β-lactams or glycopeptides and is associated with a low frequency of resistance development [1]. These quantifiable differences in activity and resistance risk underscore the necessity of procuring the specific compound for targeted MRSA research.

Quantitative Differentiation: Antibacterial Agent 28 vs. Comparators


Potency Gain Over Honokiol Against MRSA

Antibacterial agent 28 (compound 5i) demonstrates significantly greater antibacterial potency against MRSA compared to its natural precursor honokiol. While honokiol exhibits an MIC of 16 μg/mL against MRSA, Antibacterial agent 28 achieves an MIC range of 0.5–2 μg/mL, representing an 8- to 32-fold improvement in potency [1][2]. This differential is critical for selection in lead optimization programs targeting resistant Gram-positive pathogens.

MRSA Antibacterial MIC Honokiol

Biofilm Inhibition Equivalent to Vancomycin

In addition to planktonic cell inhibition, Antibacterial agent 28 demonstrates anti-biofilm activity comparable to the standard-of-care antibiotic vancomycin. Against Streptococcus epidermidis, Antibacterial agent 28 (as compound 5i) exhibits a minimum biofilm inhibitory concentration (MBIC) of 3.125 μg/mL, which is equivalent to that of vancomycin [1]. This indicates that Antibacterial agent 28 possesses a desirable anti-virulence property not commonly found in all antibacterial agents.

Biofilm MBIC Vancomycin Streptococcus epidermidis

In Vivo Efficacy in Murine Sepsis Model

Antibacterial agent 28 has demonstrated in vivo anti-infective potency in a murine sepsis model of MRSA infection, confirming that its in vitro activity translates to a complex biological system [1]. While the original publication notes that its in vivo efficacy is inferior to vancomycin in this model, the compound still exhibits high biosafety and a quantifiable therapeutic effect, establishing it as a validated in vivo probe for MRSA research [1]. This in vivo validation distinguishes it from compounds with only in vitro data.

In vivo MRSA Sepsis Animal model

Validated Research Applications


SAR Studies of Membrane-Active Amphiphiles

Use Antibacterial agent 28 as a benchmark compound in SAR studies focused on optimizing honokiol-derived amphiphiles. Its 8- to 32-fold improvement in MIC over honokiol provides a clear quantitative baseline for assessing the potency of novel analogs in MRSA inhibition assays [1][2].

Anti-Biofilm Assay Development

Employ Antibacterial agent 28 as a positive control in anti-biofilm assays against S. epidermidis, where its MBIC of 3.125 μg/mL is equivalent to that of vancomycin. This application is directly supported by the biofilm inhibition data [1].

Membrane Disruption Mechanism Studies

Utilize Antibacterial agent 28 as a tool compound to investigate the kinetics and molecular consequences of bacterial membrane disruption. Its rapid bactericidal activity and low resistance frequency, as reported in the literature, make it suitable for time-kill and resistance development studies [1].

Preclinical MRSA Sepsis Models

Incorporate Antibacterial agent 28 as a reference compound in murine sepsis models to evaluate the in vivo efficacy and safety of novel anti-MRSA candidates. Its validated in vivo activity, despite being inferior to vancomycin, provides a benchmark for early-stage preclinical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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